Vasicine, hydrochloride
Description
Historical Context of Quinazoline (B50416) Alkaloid Isolation
The exploration of quinazoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, has been a significant endeavor in phytochemistry for over a century. scispace.com The first of these alkaloids to be isolated was vasicine (B45323). In 1888, David Hooper first isolated the alkaloid from the leaves of the Indian medicinal plant Adhatoda vasica. nih.govresearchgate.netchemdad.comdrugfuture.com Hooper noted that the alkaloid was present in the leaves as a salt with what he termed "adhatodic acid". nih.gov Later, in 1924, Sen and Ghose further characterized vasicine. researchgate.netresearchgate.netamazonaws.comphytojournal.com
The plant Adhatoda vasica, commonly known as Malabar nut, has been a cornerstone of traditional Ayurvedic and Unani medicine in India for thousands of years, primarily used for respiratory conditions. nih.govresearchgate.net The isolation of vasicine marked a pivotal moment, shifting the focus from the crude plant extract to its specific chemical constituents. This discovery paved the way for the isolation and characterization of other related quinazoline alkaloids from the same plant, such as vasicinone (B1682191), which was later identified as an oxidation product of vasicine. pjsir.orgresearchgate.net The early work on these compounds laid the foundation for synthetic chemistry efforts and the eventual development of derivatives. researchgate.net
Current Research Landscape of Vasicine Hydrochloride
The contemporary research landscape for vasicine hydrochloride is vibrant and expanding, moving beyond its traditional use as a respiratory agent to explore its potential in various complex diseases. Modern studies focus on elucidating its mechanisms of action and evaluating its efficacy in several key areas of pharmaceutical research.
Antioxidant and Anti-inflammatory Properties: Vasicine hydrochloride has demonstrated significant antioxidant and anti-inflammatory activities. medchemexpress.commedchemexpress.com It exhibits free radical scavenging capabilities and has been shown to modulate inflammatory pathways. medchemexpress.comnih.gov Research indicates that vasicine can reduce levels of inflammatory cytokines such as TNF-α and IL-6, and increase the activity of antioxidant enzymes like SOD and glutathione (B108866) peroxidase (GPx) in myocardial tissue. medchemexpress.com
Cardioprotective Effects: A significant area of current research is the cardioprotective potential of vasicine hydrochloride. Studies have shown its ability to protect against myocardial infarction in animal models. medchemexpress.comnih.gov The mechanism is believed to involve the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. medchemexpress.commedchemexpress.eumedchemexpress.eutaylorandfrancis.com By activating this pathway, vasicine hydrochloride helps to inhibit myocardial cell apoptosis, reduce oxidative stress, and alleviate inflammation, thereby improving cardiac function. medchemexpress.comnih.gov
Neuroprotective Potential: There is growing interest in the neuroprotective effects of vasicine and its derivatives. vegetosindia.org Research has explored its potential in the context of neurodegenerative diseases like Alzheimer's. chemicalbook.com Vasicine has been identified as a cholinesterase inhibitor, a key mechanism in managing Alzheimer's symptoms. chemicalbook.comnih.gov Furthermore, its anti-inflammatory properties are relevant to combating neuroinflammation, a common factor in many neurodegenerative disorders. nih.gov The related compound, vasicinone, has been studied for its ability to protect neural cells from mitochondrial dysfunction and reduce levels of α-synuclein, a protein associated with Parkinson's disease. nih.govmdpi.com
Antimicrobial and Cytotoxic Activities: Recent investigations have highlighted the antimicrobial properties of vasicine and its derivatives, such as vasicine acetate (B1210297), against various bacteria. nih.gov It has also shown cytotoxic effects against certain cancer cell lines, including lung adenocarcinoma, suggesting a potential role in oncology research. vegetosindia.org
Synthetic Derivatives and Analogues: The chemical scaffold of vasicine has inspired the synthesis of numerous analogues and derivatives aimed at enhancing its therapeutic properties. researchgate.net Prominent examples include bromhexine (B1221334) and ambroxol, which are widely used as mucolytic agents and are synthetic derivatives of vasicine. medchemexpress.comdntb.gov.ua Ongoing research continues to explore modifications to the vasicine structure to develop new drug candidates with improved potency and specificity. researchgate.net
Table 1: Investigated Pharmacological Activities of Vasicine Hydrochloride
| Research Area | Key Findings | Mechanism of Action | References |
|---|---|---|---|
| Cardioprotection | Improves cardiac function, alleviates myocardial necrosis and edema. | Activates PI3K/Akt signaling pathway, reduces oxidative stress and inflammation. | medchemexpress.com, nih.gov |
| Neuroprotection | Shows potential against neuroinflammation and in models of neurodegenerative diseases. | Cholinesterase inhibition, anti-inflammatory effects. | nih.gov, vegetosindia.org, chemicalbook.com |
| Anti-inflammatory | Reduces levels of inflammatory markers (TNF-α, IL-6). | Modulation of inflammatory pathways. | medchemexpress.com, nih.gov |
| Antioxidant | Scavenges free radicals, increases antioxidant enzyme activity (SOD, GPx). | Direct radical scavenging and enhancement of endogenous antioxidant systems. | medchemexpress.com |
| Antimicrobial | Exhibits activity against various bacteria. | Not fully elucidated. | nih.gov |
| Anti-ulcer | Reduces gastric acid secretion. | Inhibition of H+/K+-ATPase. | medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Extraction Methodologies for Scientific Investigation
Plant-Based Extraction Optimization
The efficient extraction of vasicine (B45323) from plant material, primarily the leaves of Adhatoda vasica, is the foundational step for its isolation. Optimization involves careful selection of solvents and purification techniques to maximize yield and purity.
The choice of solvent is a critical parameter in the extraction of vasicine, with effectiveness varying based on the solvent's polarity and the extraction method employed. Commonly used solvents include methanol (B129727), ethanol (B145695), chloroform (B151607), and water. ijrdpl.comnotulaebiologicae.ro
Research indicates that methanol is a highly effective solvent for extracting vasicine. tandfonline.comresearchgate.net One study found that methanolic extracts yielded the maximum amount of both vasicine and its precursor, vasicinone (B1682191). tandfonline.com Ethanolic extracts have also been shown to be effective and are frequently used. ijrdpl.comresearchgate.netnih.gov In some protocols, a hydro-alcoholic (water-alcohol) mixture is utilized, with different compositions being tested to optimize the yield. ijrdpl.com
Successive extraction methods are often employed to first defat the plant material and then extract the alkaloids. A typical procedure involves an initial extraction with a non-polar solvent like petroleum ether or n-hexane to remove lipids, followed by extraction with a more polar solvent like methanol to isolate the alkaloids. ijrdpl.com Further liquid-liquid extraction steps, using solvents like dichloromethane (B109758) or chloroform after acidification and subsequent basification of the extract, help to separate the alkaloid fraction from other plant components. ijrdpl.comthepharmajournal.comgoogle.com For instance, an acid-base extraction method involves treating a concentrated alcoholic extract with an aqueous acid, washing with an organic solvent to remove impurities, basifying the aqueous layer, and then extracting the liberated vasicine with a solvent like chloroform. thepharmajournal.comgoogle.com
Table 1: Comparison of Solvents for Vasicine Extraction
| Solvent | Extraction Method | Key Findings | Reference |
|---|---|---|---|
| Methanol | Reflux / Soxhlet | Identified as the most effective solvent for vasicine extraction in successive extraction. | tandfonline.com |
| Ethanol | Maceration / Reflux | Commonly used; ethanolic extracts show high levels of vasicine, particularly in winter. | researchgate.netpnrjournal.com |
| Chloroform | Liquid-Liquid Extraction | Used to extract vasicine from a basified aqueous solution in acid-base extraction methods. | thepharmajournal.comgoogle.com |
| Water | Decoction / Infusion | Aqueous extracts contain vasicine, with yields peaking in the winter season. | researchgate.netpnrjournal.com |
| 75% Methanol | Reflux | Used after defatting with petroleum ether in a multi-step extraction process. | ijrdpl.com |
Following initial extraction, the crude extract contains a mixture of alkaloids and other phytochemicals, necessitating further purification. Chromatographic techniques are indispensable for isolating vasicine to a high degree of purity.
Column chromatography is a widely used method for the purification of vasicine from the crude alkaloid mixture. nih.govthepharmajournal.comthepharmajournal.comnih.gov The extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of increasing polarity. akjournals.com A common mobile phase is a gradient of chloroform and methanol, which effectively separates vasicine from other structurally similar alkaloids like vasicinone. ijrdpl.comakjournals.com
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) are primarily used for the identification and quantification of vasicine in various extracts and fractions. ijrdpl.comthepharmajournal.com These techniques allow for rapid analysis and comparison with a standard reference compound. A typical mobile phase for TLC analysis of vasicine is a mixture of chloroform and methanol, often in a 9:1 ratio. ijrdpl.com
For achieving very high purity, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is employed. akjournals.com Reversed-phase HPLC methods have been developed for the simultaneous quantification of vasicine and vasicinone, using mobile phases such as acetonitrile (B52724) and trifluoroacetic acid in water. akjournals.com
Variability in Vasicine Content Across Plant Sources and Environmental Factors
The concentration of vasicine in Adhatoda vasica is not uniform and can vary significantly due to a range of genetic and environmental factors. This variability is a critical consideration for both research and commercial production.
The geographical location where Adhatoda vasica is grown has a profound impact on its vasicine content. Studies have demonstrated extensive biodiversity with respect to the concentration of this therapeutic alkaloid. researchgate.net For example, a study of plant accessions from six different geographical regions in Gujarat, India, found that the mean concentration of vasicine in the leaves ranged dramatically from 0.21% to 4.40% w/w. researchgate.net This suggests that environmental factors tied to location, such as soil composition, temperature, and rainfall, influence the biosynthesis of the alkaloid. researchgate.net
Table 2: Vasicine Content Variation by Geographical Region in Gujarat, India
| Region | Mean Vasicine Concentration (% w/w) |
|---|---|
| Anand | Data not specified |
| Baroda | Data not specified |
| Dharampur | Data not specified |
| Patan | Data not specified |
| Rajkot | Data not specified |
| Rajpipla | Data not specified |
| Overall Range | 0.21% to 4.40% |
Source: Adapted from research on regional variation. researchgate.net
The concentration of vasicine in Adhatoda vasica leaves exhibits significant seasonal variation. scialert.netnih.gov This fluctuation is linked to the plant's physiological and metabolic state throughout the year. pnrjournal.com
Multiple studies have reported that the highest levels of vasicine are typically found during the winter season. notulaebiologicae.roresearchgate.netpnrjournal.com The levels of ethanol and water-soluble extractive values also tend to be highest in winter, correlating with the peak in vasicine concentration. researchgate.netpnrjournal.com However, some research has indicated that the vasicine content can also be high during the rainy season, from June to September. pnrjournal.com One study specifically identified September as the optimal month for collecting leaves to achieve the maximum yield of vasicine. phytojournal.com These variations underscore the importance of harvesting plant material during the correct season to obtain the highest yield of the active component. researchgate.netpnrjournal.com
Table 3: Seasonal Variation of Vasicine Content
| Season | Relative Vasicine Concentration | Reference |
|---|---|---|
| Winter (Oct - Jan) | Higher / Maximum | notulaebiologicae.roresearchgate.netpnrjournal.com |
| Summer (Feb - May) | Lower | researchgate.net |
| Rainy Season (Jun - Sep) | Higher / Maximum in September | pnrjournal.comphytojournal.com |
Standardization of Extraction Protocols for Research Consistency
Given the significant variability in vasicine content due to geographical and seasonal factors, the standardization of extraction and quantification protocols is essential for ensuring the consistency and comparability of research findings. researchgate.net The development of robust, validated analytical methods is a cornerstone of this standardization process.
Standardization involves defining and controlling all parameters of the extraction process, from the collection of plant material (specifying season and location) to the final purification steps. researchgate.netscialert.net Validated HPTLC and HPLC methods are crucial for the accurate quantification of vasicine and are considered essential tools for standardization. akjournals.comscialert.netuantwerpen.be These methods are validated for parameters such as linearity, precision, accuracy, and reproducibility to ensure reliable results. uantwerpen.benih.gov
By establishing standardized protocols, researchers can minimize variability arising from the extraction process itself, allowing for a more accurate assessment of the compound's properties and a better understanding of how natural factors influence its concentration in the plant. Comparing different extraction techniques, such as traditional versus modern methods, and quantifying the yield of vasicine for each, also contributes to developing optimized and reproducible protocols for consistent research outcomes. phytojournal.comnih.gov
Biosynthetic Pathways and Precursor Utilization
Elucidation of Vasicine (B45323) Biosynthesis in Peganum harmala
In Peganum harmala (Syrian Rue), studies have established that vasicine, also known as peganine in this context, is derived from two primary precursors: anthranilic acid and ornithine. newdrugapprovals.org Anthranilic acid, an aromatic amino acid derived from the shikimate pathway, provides the core quinazoline (B50416) ring structure. The pyrrolidine (B122466) ring portion of the vasicine molecule is supplied by the non-proteinogenic amino acid ornithine. newdrugapprovals.org
The proposed biosynthetic mechanism involves the formation of a pyrrolidinium (B1226570) cation from ornithine. A key step in the pathway is a nucleophilic attack from the nitrogen atom of an anthranilate derivative onto this electrophilic pyrrolidinium cation. This condensation reaction is followed by the formation of an amide bond, which cyclizes the structure to form the characteristic tetrahydropyrrolo[2,1-b]quinazoline skeleton of vasicine. newdrugapprovals.org
Table 1: Precursors in Vasicine Biosynthesis in Peganum harmala
| Precursor | Origin Pathway | Contribution to Vasicine |
| Anthranilic Acid | Shikimate Pathway | Forms the quinazoline ring system |
| Ornithine | Urea Cycle / Glutamate | Forms the pyrrolidine ring |
Divergent Biosynthetic Routes in Justicia adhatoda
Interestingly, the biosynthetic pathway for vasicine established in Peganum harmala is not the route utilized by Justicia adhatoda (Malabar nut). newdrugapprovals.org Research on J. adhatoda indicates a significant reliance on the anthranilate pathway, with tryptophan, a direct derivative of anthranilic acid, serving as a crucial precursor. nih.govresearchgate.net
In this divergent pathway, the biosynthesis is heavily regulated by the enzyme anthranilate synthase, which catalyzes the conversion of chorismate to anthranilate. scispace.com This step is considered a rate-limiting factor in the production of vasicine and other pyrroloquinazoline alkaloids in the plant. nih.govresearchgate.net The increased production of vasicine upon feeding cell cultures with tryptophan further supports its role as a key intermediate in this pathway. nih.gov While the exact mechanism of how the pyrrolidine ring is formed and integrated in J. adhatoda is less defined than in P. harmala, the evidence points to a pathway where the anthranilate-tryptophan route is predominant, marking a clear divergence from the direct ornithine condensation model observed in P. harmala.
Table 2: Comparison of Biosynthetic Routes
| Feature | Peganum harmala | Justicia adhatoda |
| Primary Precursors | Anthranilic Acid, Ornithine | Tryptophan (from Anthranilic Acid) |
| Key Intermediate | Pyrrolidinium cation | Tryptophan |
| Proposed Mechanism | Nucleophilic attack by anthranilate on pyrrolidinium cation | Pathway heavily dependent on Tryptophan metabolism |
| Rate-Limiting Enzyme | Not explicitly defined | Anthranilate Synthase nih.govresearchgate.net |
Enzymatic Steps and Regulatory Mechanisms in Alkaloid Production
The production of vasicine is a tightly regulated process involving several key enzymes and is influenced by various internal and external factors.
Enzymatic Steps: The biosynthesis of vasicine involves a series of enzymatic reactions that convert simple precursors into the final complex alkaloid.
Anthranilate Synthase (AS): This enzyme is a critical regulatory point, particularly in J. adhatoda. researchgate.netscispace.com It catalyzes the formation of anthranilate from chorismate and consists of alpha and beta subunits. The alpha subunit is responsible for the catalytic conversion and is subject to feedback inhibition, while the beta subunit facilitates the transfer of an amino group from glutamine. scispace.com
Ornithine Decarboxylase (ODC): In pathways utilizing ornithine, such as in P. harmala, ODC is a key enzyme. nih.govmdpi.com It catalyzes the decarboxylation of ornithine to produce putrescine, which is a precursor for the formation of the pyrrolidine ring. wikipedia.orgnih.gov ODC is often the rate-limiting step in the synthesis of polyamines and related alkaloids. mdpi.comnih.gov
Downstream Enzymes: Following the initial steps, other enzymes such as N-methyltransferases (e.g., anthranilate N-methyl transferase) and oxidases are involved in modifying the intermediates to form the final vasicine structure. nih.govnih.govbohrium.com For instance, in related alkaloid pathways, putrescine may be methylated by putrescine N-methyltransferase and subsequently oxidized by an N-methylputrescine oxidase to form the reactive N-methylpyrrolinium cation. nih.gov
Regulatory Mechanisms: The rate of vasicine biosynthesis is controlled by complex regulatory networks.
Elicitation: The production of vasicine can be significantly enhanced by the application of elicitors, which are molecules that trigger a defense response in the plant. In cell cultures of A. vasica, fungal elicitors (from Alternaria alternata), as well as abiotic elicitors like sorbitol, salicylic (B10762653) acid, and methyl jasmonate, have been shown to increase the activity of anthranilate synthase and consequently boost vasicine accumulation. nih.govnih.govbohrium.com
Gene Expression: The expression of genes encoding key biosynthetic enzymes is a primary mode of regulation. Studies have shown that the genes for anthranilate synthase are significantly upregulated in tissues with high vasicine content, and their expression can be induced by elicitors. scispace.comnih.gov
Feedback Inhibition: A common regulatory mechanism in metabolic pathways is feedback inhibition, where the end product of the pathway inhibits the activity of an early enzyme. The alpha subunit of anthranilate synthase is known to be susceptible to feedback inhibition, which helps in maintaining the metabolic balance of tryptophan and its derivatives within the cell. scispace.com
Chemical Synthesis, Derivatization, and Analogues in Drug Discovery
Laboratory Synthesis Strategies for Vasicine (B45323) Hydrochloride
While total chemical synthesis of vasicine is possible, the most common laboratory and commercial-scale production method for vasicine hydrochloride involves extraction from the dried leaves of Adhatoda vasica, followed by conversion to its hydrochloride salt. This approach is often more economically viable due to the relative abundance of the alkaloid in its natural source. organic-chemistry.orgikprress.org
An improved isolation process avoids the drawbacks of older methods, such as degradation by strong mineral acids or auto-oxidation into vasicinone (B1682191) from hot water extraction. google.com A typical modern procedure is outlined below:
Extraction : The pulverized, air-dried leaves of Adhatoda vasica are extracted with an alcohol (e.g., ethanol) at room temperature. The solvent is then evaporated to yield a crude alcoholic extract. google.com
Acid-Base Purification : The resulting residue is stirred with an aqueous solution of a weak organic acid. This step protonates the basic vasicine, rendering it water-soluble. The acidic solution is washed with an organic solvent to remove non-alkaloidal impurities. google.com
Isolation of Free Base : The aqueous acidic layer is then made alkaline with a suitable base, such as ammonia (B1221849) or sodium hydroxide. This deprotonates the vasicine, causing it to precipitate or become soluble in an organic solvent. google.com
Final Extraction : The basified solution is exhaustively extracted with an organic solvent like chloroform (B151607). This process is often repeated to ensure complete separation of the alkaloid. google.com
Salt Formation : The final organic extract is concentrated, yielding the crude vasicine free base. This base is then treated with hydrochloric acid (e.g., 5% HCl) to form vasicine hydrochloride, which can be isolated as a crystalline solid. google.com
This acid-base extraction and purification strategy is efficient for isolating vasicine from a complex plant matrix, providing the precursor for the hydrochloride salt. google.com
Synthetic Modification of the Vasicine Scaffold
The vasicine molecule possesses several reactive sites that allow for targeted chemical modifications. These derivatizations are explored to alter its physicochemical properties and biological activities.
The hydroxyl group in vasicine is a primary target for modification. Acetylation is a straightforward method to alter the molecule's polarity and potential for hydrogen bonding. In one synthetic scheme, vasicine is treated with acetic anhydride (B1165640) and pyridine (B92270) at an elevated temperature (90°C). bdpsjournal.org The reaction involves the nucleophilic attack of the hydroxyl group on the acetic anhydride, leading to the formation of an acetyl ester. bdpsjournal.orgresearchgate.net
This transformation from a hydroxyl group to an acetyl group significantly impacts the chemical properties:
Polarity : It reduces the molecule's polarity and eliminates its ability to act as a hydrogen bond donor at that position.
Lipophilicity : The increased lipophilicity can influence the molecule's solubility and ability to cross biological membranes.
Biological Activity : Such modifications can drastically alter the compound's interaction with biological targets. For instance, a semi-synthetic acetylated derivative of vasicine, referred to as VA-1, demonstrated significantly enhanced antiplasmodial activity compared to the parent compound. bdpsjournal.org
Table 1: Acetylation of Vasicine
| Reagents | Reaction Conditions | Product | Impact on Properties |
|---|---|---|---|
| Vasicine, Acetic Anhydride, Pyridine | Heated at 90°C for 8 hours | Acetylvasicine (VA-1) | Reduces polarity, increases lipophilicity, alters biological activity. bdpsjournal.org |
Oxidation is a key transformation of the vasicine scaffold, leading to several biologically active derivatives. The most prominent of these is vasicinone, which is also found naturally alongside vasicine in Adhatoda vasica. nih.gov Vasicinone can be formed through the auto-oxidation of vasicine, particularly in the presence of hot water. google.com
Controlled laboratory synthesis provides more reliable yields. A high-yield method for preparing vasicinone involves a multi-step process starting from 2-nitrobenzoic acid, which is converted to deoxyvasicinone. researchgate.net Deoxyvasicinone is then brominated, and the resulting monobromodeoxyvasicinone undergoes acetoxy substitution, followed by hydrolysis to yield vasicinone. researchgate.net
Other important oxidative derivatives include vasicinol (B1220315) and vasicinolone, which have also been identified as metabolites of vasicine. researchgate.net These compounds feature additional hydroxyl groups on the quinazoline (B50416) ring system, further modifying the parent structure and its biological profile. nih.govresearchgate.net
In vivo studies have shown that vasicine undergoes extensive metabolic transformations, leading to a wide array of derivatives. A systematic investigation in rats identified numerous metabolites, highlighting hydroxylation and oxidation as key metabolic pathways. researchgate.net
Hydroxylation : This process introduces hydroxyl (-OH) groups at various positions on the vasicine scaffold, leading to metabolites like vasicinol and vasicinolone. researchgate.net This increases the polarity of the molecule, typically to facilitate excretion.
Desaturation : The formation of double bonds can also occur, altering the molecule's geometry and electronic properties.
Conjugation : Metabolites are often conjugated with molecules like glucuronic acid or sulfate (B86663) to further increase water solubility. Key metabolites identified include 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate and 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-β-D-glucuronide. researchgate.net
These metabolic transformations are crucial for understanding the pharmacokinetic profile of vasicine and underscore the potential for creating a diverse library of derivatives through synthetic chemistry. The balance between hydroxylation and desaturation can be influenced by the enzymatic environment, a principle that can be explored synthetically to favor specific derivatives. nih.govnih.gov
Rational Design and Synthesis of Vasicine Analogues
Rational drug design utilizes the vasicine scaffold as a starting point to create novel compounds with improved potency and selectivity for specific biological targets. manchester.ac.ukmdpi.com This involves targeted modifications to the A, B, or C rings of the quinazoline structure. researchgate.net
One successful strategy involved modifying the five-membered C ring. By expanding it to a seven-membered ring, researchers synthesized 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)one (RLX). This analogue was found to be 6-10 times more potent as a bronchodilatory agent than aminophylline (B1665990), a standard therapeutic. researchgate.netijpsr.com
Another innovative approach used derivatives of l-vasicine in the target-oriented synthesis of histone deacetylase (HDAC) inhibitors. nih.gov In this work, vasicine derivatives were designed to act as "cap" groups, which interact with the target enzyme. Based on in silico docking studies, novel molecules were synthesized, leading to the discovery of a potent HDAC inhibitor with a 3-hydroxypyrrolidine cap and a six-carbon aliphatic linker. nih.gov This demonstrates the utility of vasicine as a privileged structure for developing therapeutics beyond its traditional applications. nih.gov
Table 2: Selected Vasicine Analogues and Their Design Rationale
| Analogue Name | Structural Modification | Design Rationale | Reported Outcome |
|---|---|---|---|
| RLX | Expansion of the 5-membered C ring to a 7-membered ring. | To enhance bronchodilatory activity. | 6-10 times more potent than aminophylline as a bronchodilator. researchgate.netijpsr.com |
| HDAC Inhibitor (e.g., 4a) | Use of a vasicine derivative (3-hydroxypyrrolidine) as a cap group attached via a linker. | To design novel inhibitors of histone deacetylases (HDACs) for anticancer applications. | Potent and selective inhibition of Class I HDAC isoforms with low cytotoxicity to normal cells. nih.gov |
Mechanistic Studies of Biological Activities in Vitro and Animal Models
Respiratory System Pharmacology
Vasicine (B45323), a quinazoline (B50416) alkaloid, has been the subject of numerous studies to elucidate its mechanisms of action on the respiratory system. plos.orgcaringsunshine.comcaringsunshine.com These investigations have primarily focused on its bronchodilatory, antitussive, and expectorant properties.
Vasicine has demonstrated a slight but persistent bronchodilator effect. taylorandfrancis.com In preclinical models, its bronchodilating properties have been shown to be comparable to aminophylline (B1665990). taylorandfrancis.com Studies on guinea pigs have shown that vasicine, along with its derivatives vasicinone (B1682191) and deoxyvasicine, can prolong the pre-convulsive time induced by bronchoconstrictors like acetylcholine chloride and histamine. nih.gov Specifically, at a dose of 45 mg/kg, vasicine prolonged the pre-convulsive time by 28.59%. nih.gov
The molecular mechanisms underlying this bronchodilatory action are multifaceted. One identified target is the phosphodiesterase (PDE) enzyme system. Phosphodiesterases modulate intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in many physiological processes, including the relaxation of airway smooth muscle. rjptonline.orgresearchgate.net Research has shown that vasicine can inhibit phosphodiesterase 7B (PDE7B). rjptonline.orgresearchgate.net An in vitro study using Nuclear Magnetic Resonance (NMR) spectroscopy demonstrated that vasicine completely inhibited PDE7B, preventing the conversion of cAMP to AMP. rjptonline.orgindianjournals.com This inhibition of cAMP degradation leads to its accumulation, which is understood to promote the relaxation of bronchial smooth muscle, contributing to the bronchodilatory effect. researchgate.net
The antitussive, or cough-suppressing, activity of vasicine has been validated in several experimental animal models. caringsunshine.com In studies involving mice and guinea pigs, vasicine significantly inhibited coughing frequency and prolonged the cough latency period in cough models induced by chemical irritants such as ammonia (B1221849), capsaicin, and citric acid. nih.gov
Vasicine exhibits significant expectorant and mucolytic properties. caringsunshine.comcaringsunshine.com The expectorant action, which facilitates the removal of mucus from the airways, was demonstrated in mice using the phenol red secretion method. nih.gov Vasicine was found to significantly increase the secretion of phenol red into the tracheobronchial tree, indicating an enhanced volume of respiratory fluid, which helps to dilute and expel mucus. taylorandfrancis.comnih.gov
The mucolytic potential of vasicine formed the basis for the development of semi-synthetic derivatives, most notably Bromhexine (B1221334). taylorandfrancis.commedkoo.comresearchgate.net Bromhexine is a widely used mucolytic agent that works by reducing the viscosity of mucus. taylorandfrancis.comrxreasoner.com It disrupts the structure of acid mucopolysaccharide fibers in sputum and increases the proportion of serous bronchial secretion, making the mucus less viscous and easier to clear via ciliary action. taylorandfrancis.comrxreasoner.com Ambroxol, a metabolite of bromhexine, is another important derivative that also functions as a secretolytic agent. researchgate.netnih.govnih.gov These derivatives highlight the therapeutic importance of the core vasicine structure in managing respiratory conditions characterized by excessive or viscous mucus. rxreasoner.comnih.gov
Cholinergic System Modulation
Vasicine has been identified as a potent inhibitor of key enzymes within the cholinergic system, suggesting a role beyond its respiratory effects. selleckchem.comselleckchem.com
Vasicine demonstrates strong inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. plos.orgselleckchem.com In vitro studies have characterized this inhibition in detail. Vasicine was found to be a reversible and competitive inhibitor of AChE. researchgate.net
The inhibitory potency of vasicine against these enzymes has been quantified in various studies. One such study reported the following values:
| Enzyme | Inhibition Parameter | Value |
| Acetylcholinesterase (AChE) | IC₅₀ | 3.24 ± 0.08 µM |
| Acetylcholinesterase (AChE) | Kᵢ | 11.24 µM |
| Butyrylcholinesterase (BChE) | IC₅₀ | 0.10 ± 0.00 µM |
| Data sourced from multiple studies. IC₅₀ represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant. plos.orgresearchgate.net |
These findings indicate that vasicine is a potent inhibitor of both cholinesterases, with a particularly strong effect on BChE. plos.org This dual inhibition suggests its potential as a lead compound for modulating cholinergic activity. nih.gov
Molecular docking studies have provided insights into the specific interactions between vasicine and the active site of acetylcholinesterase. researchgate.netresearchgate.net These computational models reveal how the molecule positions itself within the enzyme's catalytic gorge to exert its inhibitory effect.
The docking analysis showed that vasicine binds within the catalytic site, showing similarities to the binding patterns of other known AChE inhibitors like galantamine and tacrine. researchgate.net The key molecular interactions identified include:
| Interacting Amino Acid Residue | Type of Interaction |
| Glu199, Ser200 | Hydrogen Bond |
| His440 | Basic Interaction |
| Phe330 | Arene-Arene Interaction |
| Trp84 | Interaction with Heterocyclic Rings |
| Table summarizing the molecular interactions between vasicine and the active site of acetylcholinesterase. researchgate.net |
These interactions, particularly the hydrogen bonds formed via its hydroxyl group and the hydrophobic interactions with aromatic residues, anchor the vasicine molecule within the active site, preventing the binding and subsequent hydrolysis of acetylcholine. researchgate.netindexcopernicus.com
Preclinical Evaluation in Neurodegenerative Models (e.g., Alzheimer's disease)
Vasicine has been investigated for its potential therapeutic role in neurodegenerative diseases, particularly Alzheimer's disease, primarily due to its effects on key enzymes and pathological processes associated with the condition. The principal mechanism explored is the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A deficit in cholinergic function is a well-established aspect of Alzheimer's disease pathology who.int.
In vitro studies have demonstrated that vasicine can inhibit acetylcholinesterase (AChE), the primary enzyme that degrades acetylcholine. One study found that vasicine exhibited moderate AChE inhibition, with a percentage inhibition value of 38.3 ± 1.2% who.int. Further kinetic analysis revealed that vasicine acts as a reversible and competitive inhibitor of AChE, with a Ki value of 11.24 μM researchgate.net. Molecular docking studies suggest that vasicine's binding similarity to established inhibitors like galantamine and tacrine within the catalytic site of AChE contributes to this inhibitory activity researchgate.net.
Animal models of cognitive impairment have provided further evidence for vasicine's neuroprotective potential. In rats with memory and cognitive deficits induced by scopolamine or amyloid-beta (Aβ), administration of vasicine was found to significantly improve these impairments doaj.org. Beyond functional recovery, vasicine treatment also led to the recovery of hippocampal cell density, suggesting a neuroprotective effect against the cellular damage seen in Alzheimer's models doaj.org. Similarly, a semi-synthetic derivative of vasicine, compound VA10, was shown to ameliorate memory and cognitive impairment in both scopolamine-induced amnesia and Aβ₁₋₄₂-induced Alzheimer's rat models nih.gov. Histopathological analysis of brain sections from these animals indicated that the vasicine derivative helped recover neuronal cells in the hippocampus region nih.gov. These findings collectively suggest that vasicine and its derivatives may offer therapeutic benefits by targeting cholinergic pathways and protecting against neuronal damage.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Vasicine
| Parameter | Reported Value | Source |
|---|---|---|
| % Inhibition | 38.3 ± 1.2% | who.int |
| Inhibition Constant (Ki) | 11.24 μM | researchgate.net |
| Inhibition Type | Reversible, Competitive | researchgate.net |
Anti-Inflammatory Mechanisms
Vasicine demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways and the production of inflammatory molecules.
A primary mechanism of vasicine's anti-inflammatory action is the suppression of pro-inflammatory cytokines. In in vivo models of myocardial infarction and atherosclerosis, vasicine treatment has been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govmedchemexpress.comnih.gov. For instance, in a rat model of isoproterenol-induced myocardial infarction, vasicine administration led to a dose-dependent reduction in serum levels of both TNF-α and IL-6 nih.gov. Similarly, in a study on atherosclerosis in ApoE-/- mice, vasicine decreased the levels of IL-1β, IL-6, and TNF-α, thereby modulating the inflammatory response nih.gov.
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages further corroborate these findings. An alkaloid fraction derived from Adhatoda vasica, which contains vasicine as a primary component, exhibited a dose-dependent inhibitory effect on the production of TNF-α and IL-6 nih.govsid.ir. The suppression of these key cytokines is crucial, as they play a central role in amplifying and perpetuating the inflammatory cascade nih.gov.
Table 2: Effect of Vasicine on Pro-Inflammatory Cytokines
| Model System | Cytokines Modulated | Observed Effect | Source |
|---|---|---|---|
| Isoproterenol-induced Myocardial Infarction (Rats) | TNF-α, IL-6 | Significant reduction in serum levels | nih.govmedchemexpress.com |
| Atherosclerosis (ApoE-/- Mice) | IL-1β, IL-6, TNF-α, MCP-1 | Decreased levels | nih.gov |
| LPS-stimulated RAW 264.7 Macrophages | TNF-α, IL-6 | Dose-dependent inhibition of production | nih.govsid.ir |
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. Research indicates that vasicine can modulate this pathway in a context-dependent manner to exert its therapeutic effects. In a preclinical model of myocardial infarction, vasicine demonstrated a protective effect by activating the PI3K/Akt/mTOR signaling pathway nih.govscienceopen.com. Treatment with vasicine was found to up-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in a dose-dependent manner, which helps to suppress apoptosis and inhibit oxidative stress nih.gov.
Conversely, in a model of atherosclerosis, vasicine was found to downregulate the PI3K/Akt/mTOR pathway nih.gov. This downregulation was associated with the activation of autophagy, a cellular process that can inhibit the progression of atherosclerosis nih.gov. This suggests that vasicine's influence on the PI3K/Akt/mTOR pathway is specific to the pathological context, leading to either pro-survival signals or the induction of protective autophagy to combat different disease processes.
The anti-inflammatory effects of vasicine have been confirmed in various in vivo models. In rats with chemically-induced myocardial infarction, histopathological analysis revealed that vasicine treatment resulted in decreased myonecrosis, reduced edema, and milder focal inflammation in myocardial tissues compared to untreated groups scienceopen.com. This indicates a direct effect on mitigating the inflammatory cell infiltration and tissue damage associated with acute cardiac injury medchemexpress.com.
In a different disease model, vasicine was shown to alleviate atherosclerotic lesions in ApoE-/- mice, a process heavily driven by chronic inflammation nih.gov. Furthermore, in a human tissue chip model designed to mimic the inflammation characteristic of Multiple Sclerosis, vasicine demonstrated a remarkable ability to reverse the inflammatory pathology. Following the induction of inflammation with lipopolysaccharide (LPS), treatment with vasicine resulted in the reversion of 80% of the inflamed neuronal cells to a normal morphology, with only 20% remnant inflammation after 48 hours ijpsr.com. This highlights vasicine's potential to counteract inflammatory responses at the cellular level in various tissues.
Antioxidant Properties
Vasicine exhibits notable antioxidant activity, which is believed to contribute significantly to its diverse pharmacological effects, including its anti-inflammatory and cardioprotective actions scienceopen.comresearchgate.net.
The direct antioxidant capacity of vasicine has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate hydrogen to and thereby neutralize the stable DPPH free radical. Studies have shown that vasicine possesses significant DPPH scavenging activity. One investigation reported an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) of 212.3 ± 1.9 µM, with the highest activity of 70.4 ± 1.3% observed at a concentration of 300 µg/ml who.intresearchgate.net. Another source reported an IC₅₀ value of 71.97 μg/mL for DPPH free radical scavenging medchemexpress.com. This direct free radical scavenging ability helps to mitigate oxidative stress, a key pathological factor in many inflammatory and degenerative diseases.
Table 3: DPPH Radical Scavenging Activity of Vasicine
| Parameter | Reported Value | Source |
|---|---|---|
| IC₅₀ | 212.3 ± 1.9 µM | who.intresearchgate.net |
| IC₅₀ | 71.97 μg/mL | medchemexpress.com |
| Maximum Inhibition | 70.4 ± 1.3% (at 300 µg/ml) | who.intresearchgate.net |
Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., GPx, SOD, CAT, GSH)
Vasicine hydrochloride has demonstrated a significant capacity to bolster the endogenous antioxidant defense systems in preclinical studies. Research on animal models with induced lung damage has shown that treatment with vasicine leads to a marked increase in the activity of key antioxidant enzymes. Specifically, the levels of superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and reduced glutathione (GSH) were found to be significantly elevated in lung tissue following vasicine administration.
In a study investigating vasicine's effects in a murine model of asthma, the toxic group exhibited a significant decrease in these enzymatic antioxidants. However, treatment with vasicine resulted in a significant increase in SOD, CAT, GPx, and GSH levels, indicating a potentiation of the natural antioxidant defenses. This enhancement is crucial for neutralizing reactive oxygen species (ROS) and mitigating oxidative stress. The antioxidant activity of vasicine has also been observed in models of myocardial infarction, where it caused a significant increase in the levels of GPx and SOD.
Table 1: Effect of Vasicine on Endogenous Antioxidant Enzyme Levels in Lung Tissue of Rats
| Enzyme/Compound | Control Group | Toxic Group | Vasicine-Treated Group |
| Superoxide Dismutase (SOD) | Normal Levels | Significantly Decreased | Significantly Increased |
| Catalase (CAT) | Normal Levels | Significantly Decreased | Significantly Increased |
| Glutathione Peroxidase (GPx) | Normal Levels | Significantly Decreased | Significantly Increased |
| Reduced Glutathione (GSH) | Normal Levels | Significantly Decreased | Significantly Increased |
This table is interactive. Users can sort and filter the data.
Mitigation of Oxidative Stress-Induced Cellular Damage in Animal Models (e.g., lung, myocardial injury)
Building on its ability to enhance antioxidant enzyme systems, vasicine hydrochloride has shown considerable efficacy in protecting against oxidative stress-induced cellular damage in vital organs, as demonstrated in various animal models.
In studies focused on lung injury, vasicine treatment has been shown to significantly decrease lipid peroxidation, a key indicator of oxidative damage to cellular membranes. In a rat model of toxin-induced asthma, the administration of vasicine led to a reduction in lipid peroxidation and a concurrent increase in the activity of antioxidative enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as increased levels of reduced glutathione (GSH) nih.gov. Another study suggests that the therapeutic effects of Adhatoda vasica extract, of which vasicine is a primary active component, are mediated through the inhibition of hypoxic responses, which are linked to mitochondrial dysfunction and oxidative stress nih.gov.
The protective effects of vasicine extend to myocardial tissue. In a rat model of isoproterenol-induced myocardial infarction, vasicine administration resulted in a significant reduction of oxidative stress. This was evidenced by an increase in the levels of the antioxidant enzymes glutathione peroxidase (GPx) and superoxide dismutase (SOD) in the myocardial tissue medchemexpress.com. The treatment also led to a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and myeloperoxidase (MPO), an enzyme involved in oxidative and inflammatory processes. These findings underscore the potential of vasicine to mitigate the cellular damage that occurs during myocardial injury by bolstering the tissue's antioxidant capacity.
Antimicrobial Activity
Antibacterial Effects Against Pathogenic Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
Vasicine and its derivatives have exhibited notable antibacterial activity against a range of pathogenic bacterial strains. One study highlighted that vasicine demonstrated strong antibacterial activity against Escherichia coli at a concentration of 20μg/ml medchemexpress.com. Another study reported that vasicine showed antimicrobial activity against Staphylococcus aureus nih.govwho.int.
A derivative, vasicine acetate (B1210297), has also been evaluated for its antibacterial potential. It displayed good zones of inhibition against Pseudomonas aeruginosa (10 mm) who.intnih.gov. Furthermore, vasicine acetate showed minimum inhibitory concentration (MIC) values of 125 μg/mL against P. aeruginosa who.intnih.gov. While vasicine itself has been shown to be active against S. aureus, the acetate derivative was also tested against a related species, Staphylococcus epidermidis, showing a zone of inhibition of 10 mm and an MIC of 125 μg/mL who.intnih.gov.
Table 2: Antibacterial Activity of Vasicine and Its Acetate Derivative
| Compound | Bacterial Strain | Activity Measurement | Result |
| Vasicine | Escherichia coli | Concentration for strong activity | 20 μg/ml medchemexpress.com |
| Vasicine | Staphylococcus aureus | Antimicrobial Activity | Active nih.govwho.int |
| Vasicine Acetate | Pseudomonas aeruginosa | Zone of Inhibition | 10 mm who.intnih.gov |
| Vasicine Acetate | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 125 μg/mL who.intnih.gov |
| Vasicine Acetate | Staphylococcus epidermidis | Zone of Inhibition | 10 mm who.intnih.gov |
| Vasicine Acetate | Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 125 μg/mL who.intnih.gov |
This table is interactive. Users can sort and filter the data.
The precise molecular mechanisms underlying the antibacterial activity of vasicine hydrochloride are not yet fully elucidated. However, some evidence suggests that its mode of action may involve interference with critical bacterial processes. One study has proposed that the antimicrobial activity of Adhatoda vasica, for which vasicine is a major bioactive constituent, involves the interference with bacterial DNA replication and enzyme function researchgate.net. At present, detailed studies specifically investigating the effects of vasicine hydrochloride on bacterial cell wall integrity, protein synthesis machinery, or the specifics of DNA replication interference are limited in the available scientific literature.
Antifungal Properties (e.g., Candida albicans, Aspergillus niger)
Vasicine has demonstrated antifungal activity against clinically relevant fungal pathogens. Research has shown that vasicine exhibits antifungal effects against Candida albicans, with maximum activity demonstrated at a dose of >55μg/ml medchemexpress.com. Leaf extracts of Adhatoda vasica, which contain vasicine as a primary alkaloid, have also been reported to be active against C. albicans nih.govwho.int.
While direct and specific studies on the effect of vasicine hydrochloride against Aspergillus niger are not extensively detailed in the available literature, the broader antifungal potential of vasicine suggests that it may have an inhibitory effect on this species as well. Further research is required to determine the precise minimum inhibitory concentration (MIC) and efficacy against A. niger.
The specific mechanism by which vasicine hydrochloride exerts its antifungal effects is currently not well understood. The scientific literature available from the conducted searches does not provide detailed evidence on whether its mode of action involves the disruption of fungal cell membrane integrity, inhibition of ergosterol synthesis, or interference with other vital cellular processes in fungi. Further investigation is needed to elucidate the molecular targets of vasicine in fungal cells.
Antiviral Potential
Research into the antiviral properties of vasicine has shown varied efficacy against different viruses.
Herpes Simplex Virus (HSV): In vitro studies have demonstrated that extracts of Justicia adhatoda, containing vasicine, exhibit potent antiviral activity against Herpes Simplex Virus. Both aqueous and methanolic extracts at a concentration of 10mg/ml were found to completely inhibit the formation of plaques in Vero cells infected with HSV-1. researchgate.net The aqueous extract also showed 86% inhibition of plaque formation for HSV-2 at the same concentration. researchgate.net
Influenza Virus: The efficacy of vasicine against the influenza virus is less established. While traditional medicine systems have utilized the plant Adhatoda vasica for respiratory symptoms associated with influenza, direct scientific evidence of vasicine's antiviral activity against influenza viruses is limited. caringsunshine.com Most research has focused on its expectorant and bronchodilatory effects rather than a direct inhibitory action on the virus itself. caringsunshine.com
SARS-CoV-2: Currently, there is a lack of specific scientific studies directly investigating the antiviral potential of vasicine, hydrochloride against SARS-CoV-2.
Immunomodulatory Effects in Experimental Systems
Vasicine and its derivatives have demonstrated the ability to modulate the immune system in experimental settings. A semi-synthetic analogue of vasicine, R8, was shown to suppress Th2 cytokine production and eosinophil recruitment in a murine model of asthma. nih.gov Treatment with R8 in both preventive and therapeutic models of asthma resulted in reduced inflammatory cell infiltration, decreased production of Th2 cytokines, and lower serum IgE levels. nih.gov Furthermore, R8 was found to inhibit the phosphorylation of STAT6 and the expression of GATA3, key signaling molecules in the allergic inflammatory response. nih.gov
Uterotonic and Abortifacient Activity
Vasicine has been shown to possess significant uterine stimulant and abortifacient properties in both in vitro and animal models. jogi.co.innih.govnih.gov
Role of Prostaglandin Release
The uterotonic effect of vasicine is believed to be at least partially mediated through the release of prostaglandins. jogi.co.in This hypothesis is supported by several observations:
The uterotonic effect is more pronounced in uteri under the influence of estrogens, which are known to enhance prostaglandin synthesis. jogi.co.in
Pre-treatment of the uterus with prostaglandin synthetase inhibitors, such as aspirin and indomethacin, markedly inhibits the uterotonic effect of vasicine. jogi.co.in
The effect is also blocked by prostaglandin antagonists. jogi.co.in
Studies on isolated rat uterus have shown that vasicine hydrochloride can potentiate the contractions evoked by prostaglandins. nih.gov
Direct Myometrial Contraction Studies
In vitro studies on human myometrial strips have demonstrated the direct contractile effect of vasicine. jogi.co.injogi.co.in
On quiescent tissue from pregnant uteri, vasicine initiated rhythmic contractions. jogi.co.in
In tissues already exhibiting contractions, it increased the tone and/or amplitude of these contractions. jogi.co.injogi.co.in
The uterotonic action of vasicine was found to be comparable to that of oxytocin and methylergometrine. jogi.co.in
Interestingly, vasicine's action appears to be selective, causing increased tone and motor activity in the upper part of the uterus while having no effect on the lower uterine segment. jogi.co.in
Table 1: Summary of Uterotonic Effects of Vasicine
| Experimental Model | Observation | Reference |
|---|---|---|
| Isolated Rat Uterus | Potentiation of prostaglandin-evoked contractions | nih.gov |
| Human Myometrial Strips (Pregnant) | Initiation of rhythmic contractions or increase in tone and amplitude | jogi.co.injogi.co.in |
| Animal Models (Various) | Marked uterine stimulant and abortifacient activity | jogi.co.innih.gov |
Anti-Tubercular Research
Vasicine and its derivatives have been investigated for their potential against Mycobacterium tuberculosis.
Growth Inhibitory Effects on Mycobacterium tuberculosis (in vitro)
Semi-synthetic derivatives of vasicine, such as bromhexine and ambroxol, have shown a pH-dependent growth-inhibitory effect on Mycobacterium tuberculosis in vitro. nih.gov
Natural compounds isolated from the hexane (B92381) extract of Adhatoda vasica leaves, namely vasicine acetate and 2-acetyl benzylamine, have demonstrated significant inhibitory activity against M. tuberculosis. ias.ac.innih.gov
These compounds were effective against both a multi-drug-resistant (MDR) strain and a sensitive strain of the bacterium. ias.ac.innih.gov
Computational studies have identified Antigen 85C of M. tuberculosis as a potential biological target for vasicine, suggesting a molecular basis for its anti-mycobacterial properties. nih.gov
Table 2: In Vitro Anti-Tubercular Activity of Vasicine and its Derivatives
| Compound | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Bromhexine, Ambroxol | Mycobacterium tuberculosis | pH-dependent growth-inhibitory effect. | nih.gov |
| Vasicine Acetate, 2-acetyl benzylamine | Mycobacterium tuberculosis (including MDR strain) | Significant inhibition of bacterial growth. | ias.ac.innih.gov |
| Vasicine | Mycobacterium tuberculosis | Potential interaction with Antigen 85C. | nih.gov |
Identification of Molecular Targets (e.g., M. tuberculosis Antigen 85C)
Computational methodologies have been employed to elucidate the molecular interactions of vasicine with biological targets in Mycobacterium tuberculosis. Through a combination of literature review and a reverse pharmacophore-based approach, followed by comparative molecular docking, Antigen 85C of M. tuberculosis has been identified as a potent biological target of vasicine. researchgate.net This identification was based on optimal molecular docking values, suggesting a strong interaction between vasicine and this key enzyme. researchgate.net
The antigen 85 (Ag85) complex, which includes Ag85C, is crucial for the biogenesis of the mycobacterial cell envelope. researchgate.net These enzymes possess mycoloyl transferase activity, which is essential for the synthesis of trehalose dimycolate (TDM), a vital lipid for the virulence of M. tuberculosis, and for linking mycolic acids to the cell wall arabinogalactan. researchgate.net The inhibition of these enzymes disrupts the integrity of the mycobacterial envelope, hindering the growth of the pathogen. researchgate.net The identification of Antigen 85C as a primary target for vasicine provides a mechanistic basis for the reported anti-mycobacterial properties of the compound. researchgate.net
Activity of Semi-Synthetic Derivatives (e.g., Bromohexine, Ambroxol)
Bromohexine and its active metabolite, ambroxol, are semi-synthetic derivatives of vasicine widely utilized for their mucolytic properties. arccjournals.comfrontiersin.org Beyond their effects on mucus, these derivatives have demonstrated direct biological activities in various studies.
In the context of infectious diseases, both bromohexine and ambroxol exhibit a pH-dependent growth-inhibitory effect on Mycobacterium tuberculosis in vitro. arccjournals.comfrontiersin.org This direct action, combined with their ability to concentrate in macrophages, suggests a potential clinical utility against intracellular tubercle bacilli. arccjournals.com Furthermore, they may offer an adjunctive role in tuberculosis therapy by enhancing lysozyme levels in bronchial secretions and increasing the concentration of antibiotics like rifampicin in lung tissue. arccjournals.com
Ambroxol, in particular, has been studied for its anti-inflammatory and antioxidant actions. researchgate.net Both derivatives have also been investigated for their Nav-blocking properties, which may contribute to their ability to attenuate neuropathic pain, as demonstrated in a mouse model of oxaliplatin-induced neuropathy. researchgate.net Molecular docking studies predict that bromohexine is a strong inhibitor of several neuronal sodium channel isoforms (mNav1.6, mNav1.7, mNav1.9, and hNav1.7-hNav1.9), which likely underlies its analgesic potential. researchgate.net
Antidiabetic Activity in Animal Models
The antidiabetic potential of vasicine has been explored through both computational and in vivo studies. Ethanolic extracts of Adhatoda vasica leaves, which contain vasicine as a primary alkaloid, have demonstrated antidiabetic activity in diabetic rat models. who.int
In silico evaluations have further supported these findings by identifying potential molecular targets related to diabetes. who.intnih.gov Using computer-aided drug design techniques, researchers performed molecular docking between vasicine and several key receptors involved in glucose metabolism and insulin signaling. who.intnih.gov The results indicated strong interactions with targets such as Protein Tyrosine Phosphatase 1B (PTP 1B), Glucose Transporter 2 (GLUT2), and Glucagon-Like Peptide-1 (GLP-1) receptor, suggesting that vasicine may exert its antidiabetic effects through multiple pathways. who.intnih.gov These computational studies propose vasicine as a promising candidate for managing insulin-dependent diabetes, pending further validation through in vitro and in vivo experiments. who.int
Mechanisms related to Glucose Metabolism (e.g., glucose uptake, hepatic glucokinase activity, aldose reductase inhibition)
Mechanistic studies have begun to uncover how vasicine may influence glucose metabolism. One significant finding is its activity as an irreversible sucrase (α-glucosidase) inhibitor. This action helps in reducing glucose levels by preventing the breakdown of sucrose into glucose in the intestine.
Additionally, as suggested by in silico studies, vasicine interacts with the Glucose Transporter 2 (GLUT2). who.int GLUT2 is a key transporter for glucose uptake in pancreatic beta cells, hepatocytes, and kidney cells, playing a crucial role in glucose sensing and homeostasis. arccjournals.com The interaction of vasicine with GLUT2 suggests a potential mechanism for facilitating glucose transport across cell membranes, thereby contributing to its hypoglycemic effect. arccjournals.com The same computational analysis also indicated that vasicine might suppress the conversion of non-carbohydrate sources to glucose. arccjournals.com
Cardioprotective Effects in Animal Models (e.g., myocardial infarction)
Vasicine has demonstrated significant cardioprotective effects in rat models of isoproterenol-induced myocardial infarction (MI). taylorandfrancis.com Administration of vasicine was found to reduce myocardial necrosis, as evidenced by a decrease in elevated serum levels of cardiac injury biomarkers such as lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and cardiac troponin T (TnT). taylorandfrancis.com
Functionally, vasicine treatment led to an augmentation of left ventricular systolic pressure (LVSP) and improved myocardial contractility. taylorandfrancis.com It also improved cardiac function by enhancing the posterior wall thickness of the left ventricle. taylorandfrancis.com Histopathological analysis of cardiac tissues from vasicine-treated animals showed decreased myonecrosis and edema, confirming the protective effect against isoproterenol-induced damage. These findings collectively indicate that vasicine exerts a protective effect against myocardial infarction in vivo. taylorandfrancis.com
Inhibition of Oxidative Stress and Inflammation in Cardiac Tissue
A key mechanism underlying the cardioprotective effects of vasicine is its ability to mitigate oxidative stress and inflammation in cardiac tissue. taylorandfrancis.com In animal models of myocardial infarction, vasicine administration was shown to inhibit oxidative stress, which is a major contributor to cardiac damage during an ischemic event. taylorandfrancis.com
Furthermore, vasicine treatment resulted in a significant reduction of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the cardiac tissue of rats with induced MI. taylorandfrancis.com Inflammation is a critical component of the pathological response to myocardial infarction, and by suppressing these inflammatory markers, vasicine helps to limit the extent of tissue damage and preserve cardiac function.
Involvement of PI3K/Akt Signaling Pathway
The cardioprotective mechanism of vasicine is intricately linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. taylorandfrancis.com This pathway is a critical regulator of cell survival, growth, and proliferation and plays a significant role in protecting cardiomyocytes from injury.
In studies on rats with myocardial infarction, treatment with vasicine led to a dose-dependent activation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). taylorandfrancis.com The activation of this pathway by vasicine is believed to suppress apoptosis (programmed cell death) in cardiac cells. This anti-apoptotic effect was demonstrated by a decrease in the expression of the pro-apoptotic proteins cleaved Caspase-3 and Bax, alongside an increase in the expression of the anti-apoptotic protein Bcl-2. taylorandfrancis.com By inhibiting oxidative stress, inflammation, and apoptosis through the activation of the PI3K/Akt signaling pathway, vasicine exerts its protective effect on the heart. taylorandfrancis.com
Table of Cardioprotective Effects of Vasicine in a Rat Model of Myocardial Infarction
| Parameter | Effect of Myocardial Infarction (MI) | Effect of Vasicine Treatment | Associated Mechanism |
|---|---|---|---|
| Cardiac Injury Biomarkers (LDH, CK-MB, TnT) | Increased | Reduced | Reduction of myocardial necrosis |
| Myocardial Contractility (+dp/dtmax and -dp/dtmax) | Decreased | Augmented | Improved myocardial ability |
| Inflammatory Cytokines (TNF-α, IL-6) | Increased | Reduced | Inhibition of inflammation |
| PI3K/Akt Pathway Activation | Decreased | Increased (dose-dependent) | Activation of cell survival signaling |
| Apoptotic Markers (Cleaved Caspase-3, Bax) | Increased | Decreased | Suppression of apoptosis |
| Anti-Apoptotic Marker (Bcl-2) | Decreased | Increased | Promotion of cell survival |
Cytotoxic Effects on Cancer Cell Lines
Research into the cytotoxic potential of vasicine and its derivatives has primarily utilized in vitro models, with a focus on lung carcinoma cell lines. Studies have investigated the anti-proliferative effects of vasicinone, a quinazoline alkaloid derived from vasicine, against A549 lung cancer cells. When these cells were treated with various concentrations of vasicinone for 72 hours, a significant, dose-dependent decrease in cell viability was observed. medchemexpress.comresearchgate.net This cytotoxic effect was specific to cancer cells, as the same concentrations of vasicinone did not produce any significant cytotoxic effects on normal skin fibroblast cells. medchemexpress.comresearchgate.net
The mechanism behind this cytotoxicity involves the disruption of the cancer cell membrane's integrity. This was evidenced by a significant increase in lactate dehydrogenase (LDH) leakage from the A549 cells upon treatment with vasicinone. medchemexpress.comresearchgate.net LDH is an intracellular enzyme that is released into the surrounding medium when the plasma membrane is damaged, making its activity a direct indicator of cytotoxicity. Furthermore, vasicinone treatment led to a disruption of the mitochondrial membrane potential (MMP) in A549 cells, a key event in the initiation of apoptosis, or programmed cell death. medchemexpress.com
Another derivative, vasicine acetate, synthesized from vasicine, also demonstrated prominent cytotoxic activity against the A549 lung adenocarcinoma cancer cell line. mdpi.comjbums.orgnih.gov
Table 1: Effect of Vasicinone on A549 Lung Cancer Cell Viability
| Concentration (µM) | Treatment Duration | Effect on Cell Viability | Source |
|---|---|---|---|
| 10 | 72 hours | Statistically significant decrease | medchemexpress.comresearchgate.net |
| 30 | 72 hours | Statistically significant decrease | medchemexpress.comresearchgate.net |
| 50 | 72 hours | Statistically significant decrease | medchemexpress.comresearchgate.net |
| 70 | 72 hours | Statistically significant decrease | medchemexpress.comresearchgate.net |
Thrombopoietic Activity in Animal Models
Scientific literature reviewed did not provide specific studies detailing the thrombopoietic activity of isolated this compound in animal models. Research has been conducted on the broader plant extract of Adhatoda vasica for platelet augmentation activity in cyclophosphamide-induced thrombocytopenic rats, but the direct effects of the isolated vasicine compound on thrombopoiesis have not been detailed. researchgate.net
Gastroprotective and Anti-Ulcer Mechanisms
Vasicine, also identified as peganine, has demonstrated significant gastroprotective and anti-ulcer properties in various preclinical animal models. researchgate.net The compound's efficacy has been confirmed in gastric ulcer models induced by cold restraint, aspirin, alcohol, and pyloric ligation in rats. mdpi.comresearchgate.net
The primary mechanism for its anti-ulcer activity is its anti-secretory effect on gastric acid. mdpi.commedchemexpress.com Vasicine significantly inhibits the H+/K+-ATPase (proton pump) enzyme, which is responsible for the final step in gastric acid secretion. researchgate.netresearchgate.net In vitro studies determined the IC50 value for this inhibition to be 73.47 μg/mL. medchemexpress.comresearchgate.net This inhibition leads to a measurable decrease in free and total acidity in the stomach. researchgate.netresearchgate.net
Beyond its anti-secretory action, vasicine also enhances the defensive mechanisms of the gastric mucosa. researchgate.net Studies have shown that it significantly upregulates the secretion of mucin, a key component of the protective mucous layer that shields the stomach lining from acid. researchgate.netresearchgate.net Furthermore, vasicine exhibits strong antioxidant activity, which contributes to its cytoprotective effects by scavenging harmful free radicals involved in ulcer pathogenesis. medchemexpress.commedchemexpress.com
Table 2: Gastroprotective Effect of Peganine (Vasicine) in Different Rat Ulcer Models
| Ulcer Model | Compound | Ulcer Protection (%) | Source |
|---|---|---|---|
| Cold Restraint | Peganine | 50.0% | mdpi.comresearchgate.net |
| Aspirin-Induced | Peganine | 58.5% | mdpi.comresearchgate.net |
| Alcohol-Induced | Peganine | 89.41% | mdpi.comresearchgate.net |
| Pyloric Ligation | Peganine | 62.50% | mdpi.comresearchgate.net |
Neuroprotective Actions in Experimental Models
Vasicine has shown potential as a neuroprotective agent in experimental models, particularly in the context of neuroinflammation and associated cognitive decline. medchemexpress.com
Attenuation of Cognitive Dysfunction in Neuroinflammatory Models
Chronic neuroinflammation can lead to cytotoxic effects and exacerbate neurodegeneration, with cognitive impairment being an early symptom. medchemexpress.com In vivo studies using zebrafish have demonstrated the efficacy of vasicine in treating neuroinflammation-induced cognitive impairments. medchemexpress.com The compound was found to be effective in attenuating cognitive dysfunction across three different neuroinflammatory zebrafish models: surgery-induced, chemical-induced, and xenotransplantation-induced neuroinflammation. medchemexpress.com
Furthermore, a semi-synthetic derivative of vasicine, designated VA10, has shown promise in rodent models of cognitive impairment. This compound was found to ameliorate memory and cognitive deficits in a scopolamine-induced amnesia model and an Aβ1-42 induced Alzheimer's rat model, suggesting that the core structure of vasicine is a viable scaffold for developing agents against neurodegenerative conditions. nih.gov
Potential Targets (e.g., Phosphodiesterase 7B1)
A key molecular target for vasicine's neuroprotective effects appears to be Phosphodiesterase 7B1 (PDE7B1). medchemexpress.com PDE7B enzymes have a high affinity for cyclic adenosine monophosphate (cAMP), and their inhibition is considered a therapeutic strategy for diseases regulated by cAMP, including those involving cognitive impairment. researchgate.netresearchgate.net Vasicine, a quinazoline alkaloid, has been identified as an inhibitor of PDE7 enzymes. medchemexpress.com
In vitro experiments using Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed this inhibitory action. The studies showed that vasicine completely inhibited the PDE7B enzyme, preventing the conversion of cAMP to AMP. researchgate.netresearchgate.net This mechanism is a likely contributor to its ability to attenuate cognitive dysfunction in neuroinflammatory models, positioning PDE7B1 as a significant target for vasicine's neuroprotective actions. medchemexpress.com
Structure Activity Relationship Sar Studies and Lead Optimization
Correlating Structural Modifications with Changes in Biological Activity
The bronchodilatory activity of vasicine (B45323) has been a focal point of research, leading to the synthesis and evaluation of numerous analogues to understand the relationship between its chemical structure and biological function. Modifications to the A, B, and C rings of the vasicine scaffold have revealed critical insights into its mechanism of action.
Studies have shown that the quinazoline (B50416) and oxo functionalities are essential for the bronchodilatory activity of vasicine analogues. researchgate.net For instance, the conversion of the five-membered C ring to a seven-membered ring in compounds like 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) resulted in a 6-10 times more potent bronchodilatory agent than aminophylline (B1665990). researchgate.net Specifically, analogues with a seven-membered C ring, such as compounds 5 and 8 in one study, demonstrated 100% relaxation of both histamine and acetylcholine pre-contracted guinea pig tracheal chains, proving more active than etofylline. researchgate.net
Conversely, modifications that remove the C ring and introduce aliphatic and phenyl substitutions in the B ring lead to a more selective relaxation effect, primarily against histamine-induced contractions. researchgate.net Within this series, 2-methyl substituted analogues were found to be the most active, achieving 100% relaxation. researchgate.net
Beyond bronchodilatory effects, the structure of vasicine has been linked to other activities. For example, in the context of anticancer activity against human epidermoid carcinoma cell lines, the presence of an o-hydroxy-p-hydroxy-phenylethyl group was suggested to contribute to its inhibitory effects. dntb.gov.ua Furthermore, the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of vasicine are notable, although most of its metabolites show weaker activity, indicating that the parent structure is crucial for this effect. nih.gov
The following table summarizes the effects of key structural modifications on the biological activity of vasicine analogues:
| Structural Modification | Resulting Biological Activity | Reference Compound(s) |
| Expansion of C ring to 7 members | Increased bronchodilatory potency (6-10x > aminophylline) | 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)-one (TAZQ) |
| Removal of C ring with aliphatic/phenyl substitutions on B ring | Selective relaxation of histamine pre-contracted tracheal chain | 2-methyl substituted analogues |
| Presence of o-hydroxy-p-hydroxy-phenylethyl group | Potential contribution to anticancer activity | Multifloroside |
| Metabolism of vasicine | Weaker AChE and BChE inhibitory activity compared to parent compound | Vasicine metabolites |
Identification of Pharmacophoric Features for Target Interaction
The key pharmacophoric features of vasicine essential for its biological activities have been elucidated through various studies. For its well-known bronchodilatory effects, the quinazoline and oxo functionalities have been identified as crucial elements. researchgate.net The nitrogen atoms within the quinazoline ring system and the carbonyl group are believed to be critical for interaction with the target receptors responsible for smooth muscle relaxation in the airways.
In the context of its potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the pyrroloquinazoline scaffold of vasicine serves as the fundamental pharmacophore. nih.govnih.gov In-silico studies have shown that vasicine analogues can establish stable interactions within the active sites of both AChE and BChE. nih.gov For instance, a semi-synthetic analogue, VA10, was found to bind to the peripheral anionic site (PAS) of AChE, a key feature for inhibiting this enzyme. nih.gov
The following table outlines the key pharmacophoric features of vasicine and their corresponding biological targets:
| Pharmacophoric Feature | Biological Target | Observed Interaction/Activity |
| Quinazoline and oxo functionalities | Receptors for bronchodilation | Essential for bronchodilatory activity |
| Pyrroloquinazoline scaffold | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Stable interaction with active sites, inhibitory activity |
| Pyrrolidine (B122466) moiety | Peripheral Anionic Site (PAS) of AChE | Binding and inhibition of AChE |
| Overall molecular structure | α-amylase, α-glucosidase, cyclooxygenase, EGFR, lipooxygenase, HIV-protease | Good binding affinity in molecular docking studies |
Development of Vasicine Analogues with Improved Efficacy or Selectivity
The development of vasicine analogues has been a fertile area of research, aiming to enhance its therapeutic properties while minimizing potential side effects. A significant focus has been on improving its bronchodilatory efficacy and selectivity. One of the most successful strategies has been the modification of the C ring of the vasicine structure. researchgate.net As previously mentioned, expanding the five-membered C ring to a seven-membered ring led to the synthesis of 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ), which is significantly more potent than the parent compound and the standard drug aminophylline. researchgate.net
In the pursuit of new treatments for Alzheimer's disease, semi-synthetic transformations of vasicine have yielded promising multi-target directed ligands. nih.gov By modifying the pyrrolidine ring, researchers have developed analogues with enhanced inhibitory activity against both AChE and BChE, as well as the ability to reduce amyloid-beta plaques. nih.gov One such analogue, designated as VA10, not only showed potent cholinesterase inhibition but also exhibited neuroprotective properties and improved acetylcholine levels in ex-vivo studies. nih.gov
Furthermore, the synthesis of vasicine derivatives has extended to its well-known mucolytic properties. Bromhexine (B1221334) and ambroxol are semi-synthetic derivatives of vasicine that are widely used as expectorants and mucolytics. researchgate.net These compounds represent a successful translation of the structural knowledge of a natural product into clinically effective drugs.
The table below highlights some of the vasicine analogues developed with improved efficacy or selectivity:
| Analogue/Derivative | Structural Modification | Improved Property | Therapeutic Area |
| 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)-one (TAZQ) | Expansion of C ring to 7 members | Increased bronchodilatory potency | Respiratory diseases |
| VA10 | Modification of the pyrrolidine ring | Multi-target inhibition of AChE, BChE, and amyloid-beta plaque reduction | Alzheimer's disease |
| Bromhexine | Semi-synthetic derivative | Mucolytic and expectorant activity | Respiratory diseases |
| Ambroxol | Semi-synthetic derivative | Mucolytic and expectorant activity | Respiratory diseases |
Computational Approaches to SAR (e.g., bioisosterism-based drug design)
Computational methods have become indispensable in understanding the structure-activity relationships of vasicine and in the rational design of new analogues. Molecular docking, a key computational technique, has been employed to predict the binding affinity and interaction patterns of vasicine and its derivatives with various biological targets. dntb.gov.uanih.govnih.gov For instance, in silico studies have revealed that vasicine exhibits good binding affinity for the active sites of enzymes such as α-amylase, α-glucosidase, and cyclooxygenase, providing a basis for its observed antidiabetic and anti-inflammatory activities. dntb.gov.ua
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design that has been conceptually applied to vasicine analogues. ctppc.orgufrj.brdrugdesign.org While specific examples of bioisosteric replacements for vasicine hydrochloride are not extensively detailed in the provided search results, the principle of modifying functional groups to enhance activity or improve pharmacokinetic properties is a cornerstone of the analogue development discussed. For example, the replacement of the five-membered pyrrolidine ring with a seven-membered azepino ring in TAZQ can be considered a form of non-classical bioisosterism, leading to a significant improvement in bronchodilatory potency. researchgate.net
The concept of bioisosterism is fundamental to medicinal chemistry and allows for the fine-tuning of a lead compound's properties. ctppc.orgnih.govscispace.com This can involve altering steric, electronic, or physicochemical parameters to optimize interactions with a biological target, improve metabolic stability, or reduce toxicity. The development of vasicine analogues, with modifications to its ring systems and substituents, implicitly utilizes the principles of bioisosterism to explore the chemical space around the parent molecule and identify compounds with superior therapeutic profiles.
The following table summarizes the application of computational approaches in the study of vasicine SAR:
| Computational Approach | Application to Vasicine SAR | Key Findings |
| Molecular Docking | Predicting binding affinity and interactions with various biological targets. | Vasicine shows good binding affinity for α-amylase, α-glucosidase, cyclooxygenase, and HIV-protease. dntb.gov.ua |
| Bioisosterism-based Design | Conceptual framework for the rational modification of the vasicine scaffold. | The development of analogues like TAZQ, through ring expansion, exemplifies the application of bioisosteric principles to improve biological activity. researchgate.net |
| In Silico ADME/Tox Prediction | Evaluating the drug-like properties of vasicine and its analogues. | Used to assess the absorption, distribution, metabolism, excretion, and toxicity profiles of potential drug candidates. nih.gov |
Metabolism and Pharmacokinetic Investigations Preclinical Models
In Vitro and In Vivo Metabolic Profiling
The metabolic fate of vasicine (B45323) has been systematically investigated in preclinical rat models using both in vitro and in vivo approaches. nih.govplos.orgnih.gov These studies have employed advanced analytical techniques, such as ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI-QTOF-MS), to identify and characterize the biotransformation products of vasicine. nih.govplos.orgnih.gov Investigations were conducted on various biological samples, including urine, feces, plasma, and bile, as well as in vitro systems like rat liver microsomes (RLMs) and rat primary hepatocytes (RPHs). nih.govresearchgate.net
A comprehensive metabolic profiling in rats revealed that vasicine is extensively metabolized. plos.org A total of 72 metabolites were detected across different biological matrices. nih.govplos.orgnih.govresearchgate.net From these, six key metabolites were successfully isolated from rat urine and structurally elucidated using nuclear magnetic resonance (NMR) data. nih.govplos.orgresearchgate.net
These principal metabolites include products of oxidation, hydroxylation, and conjugation reactions. nih.govplos.orgresearchgate.net The identified key metabolites are vasicinone (B1682191), vasicinol (B1220315), vasicinolone, 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate (B86663), 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate, and 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-β-D-glucuronide. nih.govplos.orgresearchgate.net
The distribution of the 72 identified metabolites varied across the different biological samples analyzed, indicating diverse metabolic and excretory pathways. nih.govresearchgate.net All 72 metabolites were detected in urine, highlighting the importance of renal excretion. nih.govplos.orgresearchgate.net In other matrices, 45 metabolites were found in bile, 25 in plasma, 18 in rat liver microsome incubations, 15 in feces, and 11 in rat primary hepatocyte incubations. nih.govresearchgate.net
Table 1: Key Metabolites of Vasicine Identified in Rat Urine
| Metabolite Name | Metabolic Reaction |
|---|---|
| Vasicinone | Oxidation |
| Vasicinol | Hydroxylation |
| Vasicinolone | Hydroxylation/Oxidation |
| 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate | Sulfation |
| 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate | Oxidation and Sulfation |
| 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-β-D-glucuronide | Glucuronidation |
The biotransformation of vasicine involves extensive Phase I and Phase II metabolic reactions. plos.org The primary metabolic pathways identified in both in vivo and in vitro preclinical models include oxidation, desaturation, monohydroxylation, dihydroxylation, trihydroxylation, sulfation, and glucuronidation. nih.govplos.orgresearchgate.net
Phase I metabolism is characterized by hydroxylation and desaturation reactions. plos.org Vasicinone, a product of both monohydroxylation and desaturation, was identified as a main Phase I metabolite. plos.org Phase II metabolism involves the conjugation of vasicine or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov The key Phase II pathways for vasicine are sulfation and glucuronidation, leading to the formation of sulfate and glucuronide conjugates. nih.govplos.orgresearchgate.net
Determination of Metabolic Soft Spots in the Chemical Structure
Metabolic stability studies are crucial for identifying parts of a molecule that are most susceptible to metabolic transformation. For vasicine, these "metabolic soft spots" have been determined through the analysis of its metabolite structures. nih.gov The primary sites for metabolic attack are the 3-hydroxyl group and the C-9 position of the pyrrolo[2,1-b]quinazoline skeleton. nih.govplos.orgresearchgate.net The prevalence of metabolites hydroxylated or conjugated at these positions confirms that these are the most reactive sites in the vasicine molecule. nih.govplos.org This finding suggests that vasicine is a metabolically unstable compound that undergoes extensive metabolism in vivo. plos.org
Absorption Studies in Animal Models (e.g., intestinal permeability)
The intestinal absorption of vasicine has been investigated in rats to understand its permeability across the gastrointestinal tract. ijpsonline.com In vitro studies using the everted intestinal sac method and in situ studies using the Doluisio technique have been employed to assess absorption from different intestinal segments. ijpsonline.com
These studies revealed that vasicine is absorbed throughout the gastrointestinal tract, with the highest absorption occurring in the duodenum. ijpsonline.com The percentage of vasicine absorption was found to be highest in the duodenum, followed by the jejunum, ileum, and colon. ijpsonline.com The absorption kinetics were determined to follow a first-order process, and the data presented as a typical sigmoidal curve. ijpsonline.com The effective intestinal permeability (Peff) is a key parameter controlling the rate of intestinal absorption. ijpsonline.com Studies suggest that vasicine, a monobasic compound, is likely more available for absorption in its un-ionized form at the pH of the intestine. ijpsonline.com
Table 2: Percentage of Vasicine Absorption in Different Intestinal Segments of Rats (In Vitro)
| Intestinal Segment | Absorption (%) |
|---|---|
| Duodenum | 87.3 ± 5.256 |
| Jejunum | 77.2 ± 3.415 |
| Ileum | 46.9 ± 3.271 |
| Colon | 42.6 ± 7.314 |
Excretion Pathways and Renal Clearance in Experimental Animals
Following absorption and metabolism, vasicine and its metabolites are eliminated from the body through various excretion pathways. nih.govresearchgate.net The primary route of excretion for vasicine and its numerous metabolites is via the kidneys. nih.govresearchgate.net This is substantiated by the finding that all 72 identified metabolites were present in the urine samples of rats administered the compound. nih.govplos.orgresearchgate.net Therefore, renal clearance is considered the major excretion pathway for vasicine. nih.govplos.orgresearchgate.net In addition to renal excretion, a smaller number of metabolites were also identified in feces and bile, indicating that biliary and fecal excretion are also involved, though to a lesser extent. nih.govresearchgate.net
Pharmacokinetic Modeling and Prediction
Pharmacokinetic studies in rats have been conducted to characterize the disposition of vasicine over time. After a single oral dose of 0.065 mg/kg of pure vasicine to Wistar rats, the mean peak plasma concentration (Cmax) of 12.8 ng/mL was observed at 4 hours (Tmax). silae.it The pharmacokinetic parameters were calculated using specialized software, such as PK Solutions 2.0. silae.it Computational, or in silico, methods using tools like the Swiss ADME server have also been used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of vasicine. nih.govnih.gov These predictive models suggest that vasicine possesses good gastrointestinal absorption. nih.govresearchgate.net
Table 3: Pharmacokinetic Parameters of Vasicine in Rats After a Single Oral Dose
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Mean Peak Plasma Concentration) | 12.8 | ng/mL |
| Tmax (Time to Peak Concentration) | 4 | hours |
Compound Glossary
Biological Activity of Vasicine Metabolites (e.g., cholinesterase inhibition)
Vasicine itself is recognized for its potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values of 3.24 ± 0.08 μM and 0.10 ± 0.00 μM, respectively. nih.govplos.org This has positioned vasicine as a compound of interest for potential therapeutic applications in conditions like Alzheimer's disease. nih.govplos.org
The biological activity of vasicine's metabolites, particularly their cholinesterase inhibitory potential, has also been a subject of investigation. Research indicates that while most metabolites retain some level of inhibitory activity against AChE and BChE, they are generally less potent than the parent compound, vasicine. nih.govnih.govresearchgate.net This suggests that vasicine undergoes a process of metabolic inactivation in vivo with respect to its cholinesterase inhibitory effects. nih.govnih.govresearchgate.netplos.org
Interactive Data Table: Cholinesterase Inhibitory Activity of Vasicine and its Major Metabolites
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
| Vasicine (VAS) | 3.242 ± 0.079 | 0.100 ± 0.000 |
| Vasicinone (VAO) | 28.36 ± 4.13 | 15.28 ± 2.64 |
| Vasicinol (VAL) | 10.27 ± 1.29 | 8.362 ± 1.02 |
| Vasicinolone (VASL) | 2.649 ± 0.432 | 12.37 ± 2.11 |
Analytical Methodologies for Vasicine Hydrochloride in Research
Chromatographic Techniques for Quantification and Purity Assessment (e.g., TLC, HPLC, HPTLC, UPLC-MS/MS)
Chromatography is the cornerstone for separating vasicine (B45323) from complex mixtures and quantifying its concentration. Various methods have been developed, each offering distinct advantages in terms of sensitivity, speed, and resolution.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
TLC and its advanced version, HPTLC, are widely used for the qualitative and quantitative analysis of vasicine. These methods are valued for their simplicity, cost-effectiveness, and ability to process multiple samples simultaneously. In one HPTLC method, vasicine and its related alkaloid, vasicinone (B1682191), were determined on silica (B1680970) gel plates, with visualization under UV light and scanning at 270 and 281 nm. researchgate.net Another HPTLC method utilized a mobile phase of Chloroform (B151607): methanol (B129727): ammonia (B1221849) (13:1:0.2 V/V/V) and scanned the plate at 289 nm for quantification. phytojournal.com For identification purposes, a mobile phase of chloroform: methanol (9:1) has been used, where vasicine showed an Rf value of 0.65, matching the standard compound. ijrdpl.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the precise quantification of vasicine. Several HPLC methods have been validated for its analysis in bulk and pharmaceutical forms. researchgate.netnih.gov These methods typically use reverse-phase columns and UV detection. One validated method employed a phenyl column with a mobile phase of hexane (B92381) sulphonic acid-acetonitrile-acetic acid (60:20:1; v/v/v) and UV detection at 300 nm, yielding a retention time of approximately 5.30 minutes. researchgate.net Another HPLC-DAD (Diode Array Detection) method was developed for quantifying vasicine in Adhatoda vasica leaves and commercial products, confirming its presence by comparing the UV spectrum (with maxima at 222 nm and 282 nm) with a reference standard. nih.gov
Interactive Data Table: HPLC Methods for Vasicine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Phenyl column (250 mm × 4.6 mm, 5 µm) researchgate.net | Phenomenex RP18 (250x4.60 mm, 5 µm) jocpr.com | Merck Hibar C18 (250 mm × 4.0 mm, 10 µm) researchgate.net |
| Mobile Phase | Hexane sulphonic acid-acetonitrile-acetic acid (60:20:1; v/v/v) researchgate.net | Methanol: phosphate (B84403) buffer (70:30) jocpr.com | Acetonitrile (B52724)–0.1 M phosphate buffer–glacial acetic acid (15:85:1) researchgate.net |
| Detection | UV at 300 nm researchgate.net | Photodiode array at 280 nm jocpr.com | UV at 300 nm researchgate.net |
| Flow Rate | 1.0 ml/minute researchgate.net | 1.0 mL/min jocpr.com | 0.7 mL/min researchgate.net |
| Retention Time (Rt) | 5.30 ± 0.05 min researchgate.net | Not Specified | 5.27 min researchgate.net |
| Linearity Range | 3.125-200 ppm/ml researchgate.net | Not Specified | Not Specified |
| LOD/LOQ (µg/ml) | 3.02 / 9.15 researchgate.net | Not Specified | 0.05 µg/injection (LOD) researchgate.net |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and specificity, UPLC coupled with mass spectrometry is employed. A rapid and sensitive UPLC/Q-TOF-MS method was developed for vasicine quantification in Adhatoda vasica leaves and in vitro cultures. nih.govresearchgate.net This method provides a very low limit of detection and quantification, making it ideal for analyzing samples with trace amounts of the compound. The separation was achieved on a C8 column with an isocratic mobile phase, and quantification was performed in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net
Interactive Data Table: UPLC-MS/MS Method for Vasicine Analysis
| Parameter | Method Details nih.govresearchgate.net |
|---|---|
| Column | Waters ACQUITY UPLC™ BEH C8 (100.0 × 2.1 mm; 1.7 μm) |
| Mobile Phase | Acetonitrile: 20 mM ammonium (B1175870) acetate (B1210297) (90:10; v/v) |
| Flow Rate | 0.50 ml/min |
| Retention Time (Rt) | 2.58 ± 0.05 min |
| Mass Transition (MRM) | m/z 189.09 → 171.08 |
| Linearity Range | 1-1000 ng/ml |
| LOD / LOQ | 0.68 ng/ml / 1.0 ng/ml |
Spectroscopic Characterization (e.g., UV-Vis, FT-IR, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of vasicine hydrochloride.
UV-Vis Spectroscopy : In UV-Visible spectroscopy, vasicine hydrochloride exhibits characteristic absorption maxima (λmax) due to its aromatic quinazoline (B50416) structure. The UV spectrum shows λmax values at approximately 222 nm, 282 nm, and 302 nm. nih.govresearchgate.net These peaks are indicative of the electronic transitions within the molecule's chromophores. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of vasicine reveals key functional groups present in the molecule. Characteristic absorption bands include those for O-H stretching (around 3709 cm⁻¹), symmetric and asymmetric C-H stretching (2712 cm⁻¹ and 2992 cm⁻¹), C-O stretching (1746, 1649, 1516 cm⁻¹), and C-N bond vibrations (1363 cm⁻¹). jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the vasicine molecule, confirming its structure. jocpr.com The chemical shifts in the proton NMR spectrum are distinctive; for instance, a triplet observed at δ 4.45 ppm can confirm the proton attached to the hydroxyl group. jocpr.com The signals from the aromatic protons and other parts of the molecule provide a complete structural fingerprint. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of vasicine. In UPLC/Q-TOF-MS analysis, the transition of the parent ion to a specific daughter ion (e.g., m/z 189.09 → 171.08) is monitored for highly selective quantification. nih.gov This fragmentation is characteristic of the vasicine structure.
Application of Chemometric Analysis in Metabolite Profiling
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data, extracting meaningful information from large and complex datasets. mdpi.com In the context of vasicine research, chemometrics is applied to metabolite profiling data generated from techniques like NMR or LC-MS. nih.gov
One significant application is the geographical discrimination of the source plant, Adhatoda vasica. By analyzing the ¹H-NMR spectra of plant extracts from different regions, researchers can create a unique metabolic fingerprint for each sample. nih.gov Multivariate data analysis techniques, such as Principal Component Analysis (PCA), are then applied to these fingerprints. nih.gov PCA can reveal clustering patterns among samples, allowing for their classification based on geographical origin. This approach helps identify how environmental factors influence the plant's metabolic profile, including the concentration of vasicine and other related compounds. nih.gov Such chemometric studies are vital for the quality control and standardization of herbal products, ensuring their authenticity and consistency. nih.govmdpi.com
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Therapeutic Applications
Beyond its established role in respiratory ailments, vasicine (B45323) is being explored for a wide array of therapeutic applications, driven by the discovery of new biological targets. nbinno.com Research indicates its potential in neurodegenerative diseases, cancer, inflammatory disorders, and infectious diseases.
One of the most promising new avenues is its role as a cholinesterase inhibitor. selleckchem.com Studies have shown that vasicine can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.netnih.govplos.org Both in-silico and in-vitro studies have demonstrated its potential to improve memory and cognition, suggesting it could be developed as a therapeutic agent for Alzheimer's. researchgate.netdoaj.org
The anti-inflammatory and antioxidant properties of vasicine are also a significant focus. nbinno.comresearchgate.net It has shown anti-inflammatory effects in various assays, including proteinase inhibitory, BSA, egg albumin, and lipooxygenase inhibition assays. dntb.gov.ua This suggests potential applications in managing chronic inflammatory conditions. nih.govnih.gov
Furthermore, vasicine has demonstrated notable anticancer activity. nbinno.com In vitro studies have reported its efficacy against lung cancer cells and human fibroblast cells. dntb.gov.uaresearchgate.net A derivative, vasicine acetate (B1210297), has also shown cytotoxic activity against the A549 lung adenocarcinoma cancer cell line. nih.gov Docking studies have confirmed that major alkaloids from Justicia adhatoda, including vasicine, have a significant binding affinity towards the active site of NF-κB, suggesting they can act as NF-κB inhibitors in the context of breast cancer. nih.gov
The compound's broad-spectrum biological activity also includes antimicrobial, antidiabetic, and antiviral properties. dntb.gov.ua Computational studies have identified Antigen 85C of Mycobacterium tuberculosis as a potential molecular target, highlighting its potential as an anti-mycobacterial agent. nih.gov Additionally, vasicine has shown inhibitory activity against HIV-protease and has been investigated as a potential angiotensin-converting enzyme (ACE) inhibitor. dntb.gov.uanih.gov
| Biological Target/Process | Potential Therapeutic Application | Supporting Findings |
|---|---|---|
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | Reversible and competitive inhibition of AChE with a Ki value of 11.24 μM. researchgate.net Strong inhibitive activity against both AChE and BChE. plos.orgdoaj.org |
| Inflammatory Mediators (e.g., Lipooxygenase, Cyclooxygenase) | Inflammatory Disorders | Showed anti-inflammatory activity in proteinase, BSA, egg albumin, and lipooxygenase inhibition assays. dntb.gov.uanih.gov |
| Cancer Cell Proliferation (e.g., Lung, Breast) | Oncology | Demonstrated anticancer activity against lung cancer cells (IC50 = 46.5 μg/ml). dntb.gov.ua Vasicine acetate showed cytotoxicity against A549 lung adenocarcinoma cells. nih.gov |
| Mycobacterium tuberculosis Antigen 85C | Tuberculosis | Identified as a potent biological target through molecular docking. nih.gov |
| HIV-Protease | HIV/AIDS | Showed antiviral activity with an IC50 of 38.5 μg/ml. dntb.gov.ua |
| α-amylase & α-glucosidase | Diabetes | Demonstrated antidiabetic activity through inhibition of α-amylase (IC50 = 47.6 μg/ml) and α-glucosidase (IC50 = 49.68 μg/ml). dntb.gov.ua |
Advanced Drug Delivery System Research for Enhanced Pharmacological Effects
Potential nanosized drug delivery strategies include encapsulation in liposomes, polymeric nanoparticles, nano-emulsions, dendrimers, and micelles. tandfonline.com For instance, liposomal formulations can offer advantages such as long circulation times and passive targeting to tumor tissues. researchgate.netoaepublish.com While specific research on vasicine-loaded liposomes is emerging, the principles of PEGylated liposome technology, which can reduce the rate of drug release, provide a strong foundation for future formulation development. nih.gov
The development of controlled-release or sustained-release formulations is another key area of investigation. nih.gov Research on a structural analogue of vasicinone (B1682191) has demonstrated the feasibility of creating oral sustained-release dosage forms using hydrophilic polymers like Tamarind seed polyose (TSP) and hydroxypropylmethyl cellulose (HPMC). ijpsonline.com Such systems release the drug slowly over time, which can maintain therapeutic concentrations and improve patient compliance. crodapharma.com These approaches could be adapted for vasicine hydrochloride to optimize its therapeutic performance.
Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents
The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a promising strategy in pharmacology. Research into the synergistic potential of vasicine is an active area of exploration.
A notable example is the combination of vasicine with its related alkaloid, vasicinone. Studies have shown that a 1:1 combination of these two compounds results in pronounced bronchodilatory activity. newdrugapprovals.orgwikipedia.org This combination also normalizes the cardiac effects observed when the compounds are used individually; vasicine has a cardiac-depressant effect, while vasicinone is a weak cardiac stimulant. newdrugapprovals.orgwikipedia.org
The synergistic potential of vasicine extends to conventional drugs as well. One study has assessed the synergistic antimycobacterial effect of vasicine and its related compounds with the first-line tuberculosis drug, Isoniazid (INH). researchgate.net This suggests that vasicine could be used in combination therapies to enhance the efficacy of existing treatments and potentially combat drug resistance.
Furthermore, some research points to the enhanced efficacy of vasicine when combined with other botanical extracts. While some of these studies are in an agricultural context, they highlight the potential for synergistic interactions with other phytochemicals that could be explored for therapeutic purposes. researchgate.net
Application of Integrated Computational and Experimental Approaches in Drug Discovery
The integration of computational methods with experimental research is accelerating the discovery and development of vasicine-based therapeutics. avicenna-alliance.com In silico techniques, such as molecular docking, are being widely used to predict the binding affinity of vasicine to various biological targets, thereby identifying new therapeutic possibilities and elucidating its mechanisms of action. researchgate.net
Molecular docking studies have been instrumental in identifying vasicine as a promising inhibitor of acetylcholinesterase, providing a rationale for its investigation in Alzheimer's disease. researchgate.net Similar computational approaches have been used to explore its interactions with targets like HIV-protease, cyclooxygenase, and epidermal growth factor receptor. dntb.gov.ua For instance, in silico analysis revealed that vasicine has a good binding affinity for the active sites of α-amylase (-6.7 kcal/mol) and α-glucosidase (-7.6 kcal/mol). dntb.gov.ua
These computational models are also crucial for drug design and optimization. In the context of tuberculosis, after identifying Antigen 85C of M. tuberculosis as a likely target, researchers used bioisosterism-based drug design to create a library of vasicine's structural analogs with potentially better inhibitory activity. nih.govresearchgate.net Computational tools have also been used to evaluate the toxin-binding ability of vasicine against aflatoxin B1 and ochratoxin A and to screen its potential against COVID-19 targets. nih.govtaylorfrancis.com These in silico findings provide a strong foundation for guiding subsequent experimental validation, streamlining the drug discovery process.
| Research Area | Computational Approach | Key Findings/Predictions | Experimental Validation/Implication |
|---|---|---|---|
| Neurodegenerative Disease | Molecular Docking | Predicted binding similarity of vasicine to the catalytic site of acetylcholinesterase. researchgate.net | In vitro assays confirmed reversible and competitive inhibition of AChE. researchgate.net |
| Tuberculosis | Reverse Pharmacophore-based approach and Molecular Docking | Identified Antigen 85C of M. tuberculosis as a potent biological target. nih.govresearchgate.net | Provides a basis for designing structural analogs and performing experimental antimycobacterial assays. nih.gov |
| Hypertension | Molecular Docking | Studied binding interactions with Angiotensin-Converting Enzyme (ACE). Vasicinol (B1220315), a related alkaloid, showed significant binding energy. nih.gov | In vitro assays determined the IC50 values of vasicine and related alkaloids for ACE inhibition. nih.gov |
| Mycotoxicosis | Molecular Docking | Evaluated docking behavior with aflatoxin B1 and ochratoxin A. Predicted binding energy with aflatoxin B1 was -37.54 kcal/mol. nih.gov | Suggests potential for vasicine as a toxin binder, warranting further in vivo studies. nih.gov |
Q & A
Basic: How to quantify Vasicine hydrochloride in plant extracts using HPLC?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying vasicine hydrochloride. Key steps include:
Calibration : Prepare a calibration curve using pure vasicine hydrochloride standards (e.g., 0.1–10 µg/mL). Ensure linearity (R² > 0.99) and validate precision with triplicate injections .
Sample Preparation : Lyophilize plant tissue (e.g., Adhatoda vasica leaves), extract with methanol:water (70:30), and filter (0.22 µm) to remove particulates .
Chromatographic Conditions : Use a C18 column, isocratic elution with acetonitrile:phosphate buffer (pH 3.0), and UV detection at 254 nm. Retention time for vasicine hydrochloride is typically 6–8 minutes .
Validation : Assess recovery rates (>90%) and limit of detection (LOD < 0.05 µg/mL) using spiked samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
